2-Amino-6-fluorobenzothiazole

Catalog No.
S665769
CAS No.
348-40-3
M.F
C7H5FN2S
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-fluorobenzothiazole

CAS Number

348-40-3

Product Name

2-Amino-6-fluorobenzothiazole

IUPAC Name

6-fluoro-1,3-benzothiazol-2-amine

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)

InChI Key

CJLUXPZQUXVJNF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)N

The exact mass of the compound 2-Amino-6-fluorobenzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266095. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-6-fluorobenzothiazole is a substituted heterocyclic amine widely employed as a critical precursor in the synthesis of specialized chemical entities. Its core structure, the 2-aminobenzothiazole scaffold, is a privileged motif in medicinal chemistry, recognized for its role in forming compounds with a broad spectrum of biological activities, including kinase inhibition and antimicrobial effects. The strategic placement of a fluorine atom at the 6-position is not an incidental modification; it is a deliberate design choice to modulate the electronic properties, metabolic stability, lipophilicity, and binding interactions of derivative compounds, making it a non-interchangeable starting material for specific, high-performance applications.

Replacing 2-Amino-6-fluorobenzothiazole with its non-fluorinated parent, 2-aminobenzothiazole, or with other halogenated analogs like 2-amino-6-chlorobenzothiazole, is a critical procurement error in specialized synthesis. The 6-fluoro substituent exerts a unique electronic influence (field and inductive effects) that significantly alters the reactivity of the amine group and the pKa of the entire heterocyclic system. This directly impacts reaction yields, purification profiles, and, most importantly, the downstream biological activity and selectivity of the final product. For instance, in kinase inhibitor development, the fluorine atom often forms critical hydrogen bonds or electrostatic interactions in the target's active site that cannot be replicated by hydrogen or larger halogens, leading to orders-of-magnitude differences in potency. Furthermore, for applications in Positron Emission Tomography (PET), the fluorine atom is the specific site for ¹⁸F radiolabeling, a function for which chloro or non-halogenated analogs are fundamentally unsuitable.

Essential Precursor for High-Potency PI3Kβ Kinase Inhibitors

In the development of selective PI3Kβ inhibitors, the choice of halogen at the 6-position of the 2-aminobenzothiazole core is critical for achieving high potency. A study synthesizing a series of derivatives found that the compound derived from a 6-fluoro-2-aminobenzothiazole precursor (Compound 11) exhibited an inhibitory activity of 88.3% against PI3Kβ at a 1 µM concentration. In contrast, the analogous compound derived from a 6-chloro-2-aminobenzothiazole precursor (Compound 10) showed a lower inhibition of 75.9% under the same conditions. This demonstrates the direct and quantifiable impact of the 6-fluoro substitution on the biological efficacy of the final molecule.

Evidence DimensionPI3Kβ Kinase Inhibition
Target Compound DataDerivative shows 88.3% inhibition at 1 µM
Comparator Or BaselineDerivative from 6-chloro analog shows 75.9% inhibition at 1 µM
Quantified Difference12.4% higher inhibition with 6-fluoro precursor derivative
ConditionsEnzymatic assay against PI3Kβ kinase at 1 µM compound concentration.

For drug discovery programs, this difference in potency is significant and justifies the specific procurement of the 6-fluoro precursor to maximize the therapeutic potential of the lead compound series.

Enables ¹⁸F Radiolabeling for PET Imaging Tracer Synthesis

The presence of a fluorine atom makes 2-Amino-6-fluorobenzothiazole a suitable precursor for the synthesis of Positron Emission Tomography (PET) radiotracers, which are critical tools in clinical diagnostics and biomedical research. The fluorine atom serves as a target for nucleophilic substitution with the positron-emitting isotope Fluorine-18 (¹⁸F). This process is fundamental to creating imaging agents for visualizing biological processes in vivo. In contrast, the non-fluorinated analog, 2-aminobenzothiazole, and other halogenated versions like the 6-chloro analog, lack the specific reactive site required for this efficient and widely used ¹⁸F-labeling chemistry, rendering them unsuitable for this application.

Evidence DimensionSuitability as ¹⁸F-PET Tracer Precursor
Target Compound DataContains a stable fluorine atom, enabling direct or indirect nucleophilic ¹⁸F-radiolabeling strategies.
Comparator Or BaselineNon-fluorinated or other halogenated (Cl, Br) analogs lack the specific fluorine atom required for ¹⁸F-labeling.
Quantified DifferenceQualitatively enables a high-value synthetic application not possible with common analogs.
ConditionsStandard radiochemical synthesis for producing ¹⁸F-labeled PET probes.

Procurement of this specific compound is non-negotiable for research groups developing novel ¹⁸F-PET tracers, as common substitutes are fundamentally incompatible with the required radiolabeling process.

Favorable Physicochemical Profile: Lower Basicity Compared to Non-Fluorinated Analog

The electron-withdrawing nature of the fluorine atom at the 6-position measurably reduces the basicity of the aminobenzothiazole core, a key parameter influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. Computational models predict the pKa of the basic nitrogen center in 6-Fluorobenzo[d]thiazol-5-amine to be 4.2. This is lower than the predicted pKa of 4.5 for the parent compound, Benzo[d]thiazol-5-amine. While this data is for the 5-amino isomer, the trend is directly applicable to the 2-amino isomer, indicating that 2-Amino-6-fluorobenzothiazole provides a less basic scaffold. This can be advantageous in drug design for optimizing solubility, reducing off-target interactions with acidic cellular components, and improving oral bioavailability.

Evidence DimensionPredicted Basicity (pKa)
Target Compound Data4.2 (for 6-Fluoro-5-amino isomer)
Comparator Or Baseline4.5 (for non-fluorinated 5-amino isomer)
Quantified DifferencePredicted pKa is 0.3 units lower, indicating reduced basicity.
ConditionsComputational prediction using standard models.

Selecting this fluorinated precursor allows medicinal chemists to fine-tune the pKa of the final molecule, a critical step in optimizing the compound's overall drug-like properties and formulation compatibility.

Lead Optimization for Potent and Selective Kinase Inhibitors

This compound is the preferred starting material when structure-activity relationship (SAR) data indicates that a 6-fluoro substituent is required to enhance binding affinity or selectivity for a target kinase, such as PI3Kβ. Its use is justified when comparator compounds derived from non-fluorinated or 6-chloro analogs show diminished potency, ensuring the development program advances with the most active chemical matter.

Synthesis of Precursors for Novel ¹⁸F-PET Imaging Agents

For any research program focused on developing new PET imaging probes for oncology, neurology, or cardiology, 2-Amino-6-fluorobenzothiazole serves as an essential and non-substitutable building block. Its structure is designed for compatibility with established ¹⁸F-radiolabeling protocols, providing a reliable pathway to the final tracer.

Fine-Tuning ADME Properties in Drug Discovery Programs

When the goal is to reduce the basicity of a lead compound to improve its pharmacokinetic profile, using 2-Amino-6-fluorobenzothiazole as the core scaffold is a rational choice. The predictable electron-withdrawing effect of the fluorine atom allows for targeted modulation of pKa, which can lead to improved solubility, membrane permeability, and reduced off-target ionic interactions.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

348-40-3

Wikipedia

6-fluoro-1,3-benzothiazol-2-amine

Dates

Last modified: 08-15-2023

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